1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Overview
Description
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is an organic compound that combines the structural features of indene and quinoline
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indene-1,3-dione: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the indene-1,3-dione with the quinoline derivative, often using a catalyst such as palladium on carbon under hydrogenation conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitro groups, leading to halogenated or nitrated products.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts. Major products formed from these reactions include various substituted quinoline and indene derivatives.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with specific signaling pathways.
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- can be compared with other similar compounds such as:
1H-Indene-1,3(2H)-dione: Lacks the quinoline moiety and has different chemical properties and applications.
2-Hydroxyquinoline: Contains the quinoline structure but lacks the indene-dione moiety, leading to different reactivity and uses.
Quinoline-2,3-dione: Another quinoline derivative with distinct chemical behavior and applications.
Properties
IUPAC Name |
2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLQXNAPKJJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044729 | |
Record name | C.I. Solvent Yellow 114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
7576-65-0, 12223-85-7, 75216-45-4 | |
Record name | Disperse Yellow 54 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Solvent Yellow 114 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650 | |
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Record name | Disperse Yellow 54 | |
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Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | C.I. Solvent Yellow 114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |
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Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |
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Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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